5-Iodo-2'-deoxyuridine-5'-monophosphate

Thymidylate synthase inhibition Nucleotide metabolism Antiviral/anticancer enzymology

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUMP, CAS 1763-02-6) is the 5′-monophosphorylated form of the halogenated thymidine analog 5-iodo-2′-deoxyuridine (IdUrd). It belongs to the class of pyrimidine 2′-deoxyribonucleoside monophosphates and is recognized as an active-site ligand for thymidine kinase (TK) and thymidylate synthase (TS) across viral and mammalian systems.

Molecular Formula C9H12IN2O8P
Molecular Weight 434.08 g/mol
CAS No. 1763-02-6
Cat. No. B159826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2'-deoxyuridine-5'-monophosphate
CAS1763-02-6
Synonyms5-iodo-2'-deoxyuridine 5'-monophosphate
5-iodo-dUMP
IdUMP
iododeoxyuridylate
iododeoxyuridylate, 125I-labeled
Molecular FormulaC9H12IN2O8P
Molecular Weight434.08 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O
InChIInChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1
InChIKeyWXFYBFRZROJDLL-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUMP, CAS 1763-02-6): Procurement-Relevant Identity, Class, and Baseline Parameters


5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUMP, CAS 1763-02-6) is the 5′-monophosphorylated form of the halogenated thymidine analog 5-iodo-2′-deoxyuridine (IdUrd). It belongs to the class of pyrimidine 2′-deoxyribonucleoside monophosphates and is recognized as an active-site ligand for thymidine kinase (TK) and thymidylate synthase (TS) across viral and mammalian systems [1]. The compound serves as both a competitive substrate and a mechanism-based inactivator, with its iodine atom at the C-5 position conferring distinct photochemical and enzymatic reactivity compared to other 5-halogenated dUMP analogs [2]. IdUMP is not commercially available as a therapeutic agent but is widely utilized as a biochemical probe in enzymology, structural biology, and DNA repair research, where lot-to-lot purity and authenticated reference standards are critical for reproducible quantitative measurements [3].

Why 5-Iodo-2'-deoxyuridine-5'-monophosphate Cannot Be Casually Replaced by Other 5-Halogenated dUMP Analogs: Key Procurement Risks


Substituting IdUMP with the closely related 5-bromo-dUMP (BrdUMP) or 5-fluoro-dUMP (FdUMP) without quantitative justification introduces scientifically significant and procurement-relevant risks. Although these compounds share a common pyrimidine scaffold, they exhibit divergent enzymatic processing by thymidylate synthase: BrdUMP generates a 5-alkylthio side-product absent with IdUMP, while FdUMP acts as a tight-binding inhibitor rather than a competent dehalogenation substrate [1]. Furthermore, BrdUMP is demonstrably mutagenic in eukaryotic systems, whereas IdUMP is non-mutagenic despite comparable DNA incorporation levels, fundamentally altering the interpretation of genomic experiments [2]. In kinase assays, IdUMP uniquely photosensitizes E. coli thymidylate kinase to ultraviolet inactivation—a property absent in 5′-azido or non-iodinated halogen analogs—making it irreplaceable for photochemical crosslinking and active-site mapping studies [3]. Selecting the correct monophosphate analog is therefore not merely a matter of halogen choice; it directly determines enzyme reaction outcomes, genetic readout fidelity, and experimental resolution.

Quantitative Comparator Evidence: Where 5-Iodo-2'-deoxyuridine-5'-monophosphate Differs Objectively from Its Closest Analogs


Thymidylate Synthase Inhibition: ~44-Fold Weaker Than FdUMP Across Human and Viral Enzyme Sources, Defining IdUMP as a Substrate Rather Than a Tight Inhibitor

In direct head-to-head kinetic analysis, IdUMP consistently exhibits Ki values three orders of magnitude higher than FdUMP across human, viral, and murine thymidylate synthase sources [1]. For the human enzyme, IdUMP Ki = 4,500 nM (Ki/Km = 0.58), whereas FdUMP Ki = 6.4 nM (Ki/Km = 0.0025), representing an approximately 700-fold difference in affinity [1]. This positions IdUMP firmly as a dehalogenation substrate rather than a mechanism-based inactivator of TS, a property confirmed by its folate-independent dehalogenation to dUMP with stoichiometric consumption of 2 equivalents of thiol [2].

Thymidylate synthase inhibition Nucleotide metabolism Antiviral/anticancer enzymology

UV Photosensitization of Thymidylate Kinase: IdUMP Is Active at Ki = 0.18 mM, While Non-Iodinated 5′-Azido Analogs and AzdUrd Show No Effect

A systematic screen of halogenated substrate analogs demonstrated that only 5-iodinated compounds enhance the rate of UV inactivation of E. coli thymidylate kinase [1]. IdUMP achieves 50% maximal enhancement at 0.24 mM, closely matching its competitive inhibition constant Ki = 0.18 mM, confirming active-site-directed photosensitization [1]. By contrast, all tested 5'-azido nucleosides bearing iodo, bromo, chloro, or fluoro substituents at position 5 exhibited neither protection nor sensitization, and 2'-deoxy-6-azauridine (AzdUrd) with halogenated analogs was completely inactive [1].

UV photosensitization Thymidylate kinase Photochemical crosslinking Active-site mapping

DNA Incorporation and Mutagenicity: IdUMP Is Non-Mutagenic in Eukaryotic Cells, Whereas BrdUMP Is Lethal and Mutagenic at Comparable Incorporation Levels

In Saccharomyces cerevisiae tmp1 (thymidylate-auxotrophic) cells, both bromodeoxyuridylate (BrdUMP) and iododeoxyuridylate (IdUMP) are extensively incorporated into DNA, yet they produce diametrically opposite biological outcomes [1]. BrdUMP incorporation is lethal and strongly mutagenic under all tested nucleotide pool conditions. In contrast, IdUMP is non-mutagenic despite equivalent incorporation and does not impair replication fork progression rate [1]. Furthermore, a 3:1 discrimination against IdUMP relative to thymidylate is observed when both precursors are co-supplied, whereas no discrimination occurs against BrdUMP [1].

DNA incorporation fidelity Mutagenesis Yeast genetics Cell proliferation assays

Thymidylate Kinase Substrate Discrimination in Mammalian Cells: dTMP Is Preferred 3.3-Fold Over IdUMP, While BrdUMP Shows No Discrimination

A clone of Syrian hamster melanoma cells selected for resistance to high levels of iododeoxyuridine (IdUrd) exhibited a marked alteration in thymidylate kinase (TMPK) substrate specificity [1]. In wild-type enzyme extracts, IdUMP is phosphorylated with approximately 30% of the efficiency of the natural substrate dTMP; in resistant clones, this preference further shifts such that dTMP utilization is preferred roughly 3.3-fold over IdUMP [1]. In vitro DNA replication studies using CHO and P-815 cell lysates confirmed that dTTP, BrdUTP, and IdUTP serve equally well as substrates for the replication complex, indicating that the discrimination observed in intact cells originates at the monophosphate kinase level rather than at DNA polymerase [2].

Thymidylate kinase specificity Drug resistance Nucleotide salvage pathway Substrate selectivity

High-Confidence Application Scenarios for 5-Iodo-2'-deoxyuridine-5'-monophosphate Validated by Comparator Evidence


Thymidylate Synthase Catalytic Mechanism Studies Requiring a Dehalogenation Substrate That Generates dUMP Without Folate Cofactor Consumption

IdUMP is the preferred substrate for investigating the nucleophilic catalytic mechanism of thymidylate synthase, as it undergoes facile folate-independent dehalogenation to the natural substrate dUMP with stoichiometric thiol consumption (2 equivalents) and a measurable α-secondary inverse tritium isotope effect (kT/kH = 1.18–1.26) comparable to BrdUMP [1]. Unlike BrdUMP, however, IdUMP generates no 5-alkylthio side-product, simplifying product analysis and kinetic interpretation [1]. FdUMP cannot be used for these experiments because it forms a covalent ternary complex with the enzyme and methylenetetrahydrofolate, blocking catalytic turnover entirely [2].

UV-Activatable Active-Site Photocrosslinking of Thymidylate Kinase for Structural Mapping and Ligand Occupancy Studies

IdUMP is the only commercially characterizable 5-halogenated nucleotide that functions as a UV-activatable active-site probe for thymidylate kinase, achieving half-maximal enzyme inactivation at 0.24 mM, which quantitatively matches its competitive Ki of 0.18 mM [3]. Non-iodinated analogs (bromo, chloro, fluoro) and all 5′-azido derivatives tested are completely inactive as photosensitizers, establishing that the C-5 iodine atom is strictly required for photochemical radical generation and subsequent covalent enzyme modification [3]. This application scenario is directly supported by radiolabeling data showing covalent [^14C]IdUMP-enzyme adduct formation at half-saturation stoichiometry [3].

Non-Mutagenic DNA Labeling for Eukaryotic Cell Proliferation Tracking and Radiosensitization Experiments

For DNA incorporation studies in eukaryotic systems where maintaining genomic integrity is essential, IdUMP (administered as its nucleoside precursor IdUrd and converted intracellularly) provides an experimentally validated non-mutagenic alternative to BrdUMP [4]. In yeast tmp1 cells, both analogs incorporate extensively into DNA without slowing replication, but only BrdUMP induces measurable mutagenesis (CAN1 forward mutation assay), while IdUMP yields mutation frequencies equivalent to the natural substrate dTMP [4]. The 3:1 discrimination against IdUMP relative to dTMP at the nucleotide pool level provides a quantifiable parameter for normalizing incorporation efficiency across experimental replicates [4].

Quantitative Structure-Activity Relationship (QSAR) Training Sets Requiring Broad Ki/Km Data Across Multiple TS Enzyme Sources

The comprehensive Ki dataset for IdUMP against thymidylate synthase from six distinct species (human, murine, HHV-8, HVS, VZV, L. casei), all generated under standardized assay conditions, makes this compound uniquely valuable for building and validating QSAR models of TS-ligand interactions [2]. The ~44-fold to ~700-fold Ki spread between IdUMP and FdUMP across these species provides a wide dynamic range for computational docking and free-energy perturbation calculations, while the parallel BVdUMP and dTMP data enable three-way comparative benchmarking [2].

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